![molecular formula C4N4S B1275684 1,2,5-Thiadiazole-3,4-dicarbonitrile CAS No. 23347-22-0](/img/structure/B1275684.png)
1,2,5-Thiadiazole-3,4-dicarbonitrile
Overview
Description
1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound with the CAS Number: 23347-22-0 . It has a molecular weight of 136.14 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of 1,2,5-Thiadiazole-3,4-dicarbonitrile consists of a five-membered ring that includes two nitrogen atoms, one sulfur atom, and two carbon atoms .Scientific Research Applications
Antimicrobial Agents
1,2,5-Thiadiazole derivatives have been synthesized and evaluated for their potential as potent antimicrobial agents. These compounds have shown effectiveness against a range of microbial strains, including bacteria and fungi . The structure of thiadiazole allows for the creation of various derivatives, which can be tailored for specific antimicrobial activities.
Anticancer Therapeutics
Thiadiazole derivatives are being explored for their anticancer properties. Due to their ability to cross cellular membranes and interact with biological targets, these compounds have shown efficacy in vitro and in vivo across various cancer models . The research is ongoing to understand the influence of different substituents on the compounds’ activity and to assess their potential in clinical trials.
Anti-inflammatory Applications
The anti-inflammatory properties of 1,2,5-Thiadiazole derivatives are another area of interest. These compounds have been studied for their effectiveness in reducing inflammation, which is a common pathway in many diseases . The research aims to develop new anti-inflammatory drugs that can be used to treat conditions such as arthritis and other inflammatory disorders.
Antifungal Activity
In addition to their antibacterial properties, 1,2,5-Thiadiazole derivatives have also been tested for their antifungal activities. They have shown promising results against various fungal pathogens, which could lead to the development of new antifungal medications .
Plant Growth Regulators
Some 1,2,5-Thiadiazole derivatives have been identified as potential plant growth regulators. These compounds can influence the growth and development of plants, which has implications for agriculture and horticulture .
Pharmaceutical Intermediates
The thiadiazole ring is a common structural motif in many pharmaceuticals. As such, 1,2,5-Thiadiazole-3,4-dicarbonitrile can serve as an intermediate in the synthesis of various drugs. Its reactivity allows for the creation of a wide range of pharmaceutical compounds with diverse therapeutic effects .
Mechanism of Action
Target of Action
1,2,5-Thiadiazole-3,4-dicarbonitrile is a chemical compound that has been extensively researched for its potential applications in various fields
Mode of Action
This involves the transfer of electron density from the aryl donor groups to the particle orbital localized on the BTZ group .
Biochemical Pathways
. This suggests that they may influence photochemical reactions and related biochemical pathways.
Result of Action
, suggesting that they may have effects on light absorption and emission at the molecular level.
Action Environment
The action of 1,2,5-Thiadiazole-3,4-dicarbonitrile can be influenced by various environmental factors. For instance, the reaction of similar compounds in an aprotic dipolar solvent was facilitated and occurred much faster than in a less polar organic solvent . This suggests that the solvent environment can significantly influence the action, efficacy, and stability of these compounds.
properties
IUPAC Name |
1,2,5-thiadiazole-3,4-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N4S/c5-1-3-4(2-6)8-9-7-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCOHPKFJGEXCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=NSN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396928 | |
Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23347-22-0 | |
Record name | 1,2,5-thiadiazole-3,4-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,2,5-Thiadiazole-3,4-dicarbonitrile so useful in porphyrazine synthesis?
A1: 1,2,5-Thiadiazole-3,4-dicarbonitrile readily undergoes cyclotetramerization reactions with other suitable partners, leading to the formation of porphyrazines [, ]. This compound's structure allows for the creation of both symmetrical porphyrazines (containing only 1,2,5-thiadiazole units) and unsymmetrical ones with various substituents.
Q2: How do the properties of porphyrazines change with the incorporation of 1,2,5-thiadiazole units?
A2: Research indicates that incorporating 1,2,5-thiadiazole units into porphyrazines significantly impacts their electronic properties []. The electron-deficient nature of 1,2,5-thiadiazole influences the overall electron distribution within the macrocycle, impacting properties like UV/Vis absorption and nonlinear optical behavior. This makes these modified porphyrazines potentially useful for applications like optical limiting.
Q3: Can you provide an example of how 1,2,5-Thiadiazole-3,4-dicarbonitrile is used to create unsymmetrical porphyrazines?
A3: One study [] successfully synthesized unsymmetrical porphyrazines by co-cyclizing 1,2,5-Thiadiazole-3,4-dicarbonitrile with 3,6-diamyloxyphthalodinitrile. This reaction, carried out in the presence of magnesium or lithium amylate, yielded a mixture of porphyrazines with varying ratios of 1,2,5-thiadiazole and 1,4-diamyloxybenzene moieties.
Q4: What are the advantages of studying unsymmetrical porphyrazines containing 1,2,5-thiadiazole units?
A4: Unsymmetrical porphyrazines offer a wider range of properties compared to their symmetrical counterparts. By systematically altering the ratio and arrangement of electron-deficient 1,2,5-thiadiazole and electron-donating groups (like 1,4-diamyloxybenzene), researchers can fine-tune the macrocycle's electronic properties for specific applications [].
Q5: Besides porphyrazines, what other compounds can be synthesized using 1,2,5-Thiadiazole-3,4-dicarbonitrile?
A5: 1,2,5-Thiadiazole-3,4-dicarbonitrile reacts with various alkynes in the presence of tetrasulfur tetranitride (S4N4) []. This reaction can produce 1,3,5,2,4-trithiadiazepines and 1,2,5-thiadiazoles, offering routes to diverse heterocyclic structures. For instance, reacting 1,2,5-Thiadiazole-3,4-dicarbonitrile with butynedinitrile yields 1,3,5,2,4-trithiadiazepine-6,7-dicarbonitrile and 1,2,5-thiadiazole-3,4-dicarbonitrile [].
Q6: How is the structure of these complex macrocycles confirmed?
A6: Techniques like single-crystal X-ray crystallography play a crucial role in elucidating the structures of these complex macrocycles. For instance, researchers have successfully determined the structures of several symmetrical and unsymmetrical porphyrazines, including (S2A2)PzH2 and (A4)PzH2, using this technique [].
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